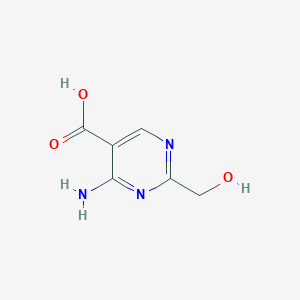
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid (AHPC) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC is a white crystalline powder that is soluble in water and polar organic solvents.
Mechanism of Action
The exact mechanism of action of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is still not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins, which are known to play a role in the inflammatory response. In addition, 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid. One potential direction is the development of new 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid derivatives with improved properties, such as increased solubility and potency. Another direction is the study of the mechanism of action of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid, which could lead to the development of new drugs with similar properties. Finally, the study of the potential use of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid in the development of new materials with unique properties could lead to the development of new materials with applications in various fields, including electronics and energy storage.
Conclusion
In conclusion, 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been extensively studied for its potential use in medicine, agriculture, and material science. 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and stability. However, its low solubility in non-polar solvents can make it difficult to work with in certain experiments. There are several future directions for the study of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid, including the development of new derivatives with improved properties and the study of its mechanism of action.
Synthesis Methods
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid can be synthesized using various methods, including the reaction of 2,4,5-trichloropyrimidine with formaldehyde and formic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2,4,5-trichloropyrimidine with hydroxymethylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with formic acid to obtain 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid.
Scientific Research Applications
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides. In material science, 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been studied for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
4-amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-5-3(6(11)12)1-8-4(2-10)9-5/h1,10H,2H2,(H,11,12)(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTYIHJUZKYMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CO)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


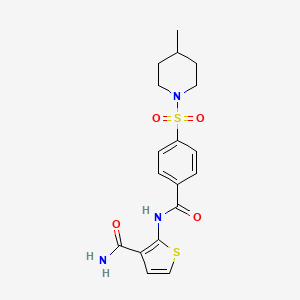
![8-fluoro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2914733.png)
![(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2914734.png)
![2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid](/img/structure/B2914735.png)
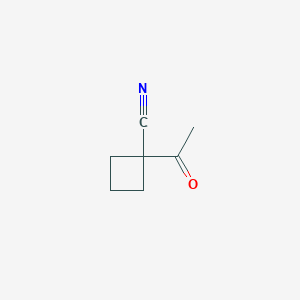
![Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2914740.png)

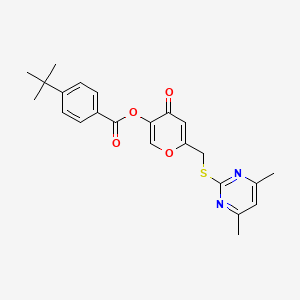

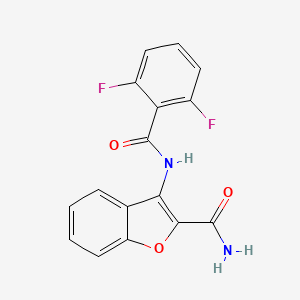
![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
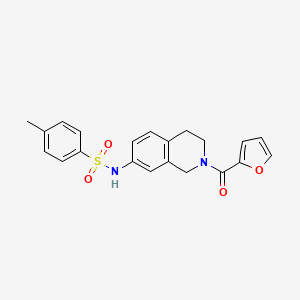
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)